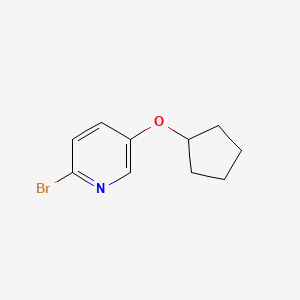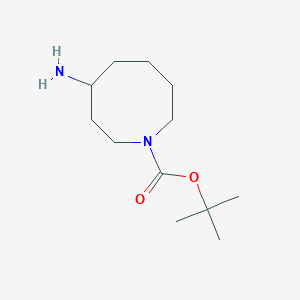![molecular formula C11H10O2S2 B1525999 3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid CAS No. 1178202-34-0](/img/structure/B1525999.png)
3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid
Overview
Description
“3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid” is a chemical compound with the molecular formula C11H10O2S2 . It has a molecular weight of 238.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10O2S2/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
1. Electric Double Layer Single-Molecule Switch
- Application Summary: The molecule-electrode interface is critical for integrating atomically precise molecules into circuits. The electric field localized metal cations in the outer Helmholtz plane can modulate interfacial Au-carboxyl contacts, realizing a reversible single-molecule switch .
- Methods of Application: STM break junction and I-V measurements show the electrochemical gating of aliphatic and aromatic carboxylic acids have a conductance ON/OFF behavior in electrolyte solution containing metal cations (i.e., Na+, K+, Mg2+ and Ca2+), compared to almost no change in conductance without metal cations .
- Results or Outcomes: This work validates the critical role of localized cations in the electric double layer to regulate electron transport at the single-molecule level .
2. Drug Delivery Applications of Metal-Organic Frameworks (MOFs)
- Application Summary: Due to their porous framework, large surface area, tunability, and easy surface functionalization, MOFs and NMOFs have emerged as useful tools for biomedical applications, specifically for drug delivery .
- Methods of Application: The most commonly employed strategies to associate drugs with these NMOFs are highlighted and methods to characterize them are also briefly discussed .
- Results or Outcomes: As drug carriers, they offer high drug loading capacity and controlled release at the target site .
3. Local Cation-Tuned Reversible Single-Molecule Switch
- Application Summary: This study involves the use of similar compounds, such as 4-(methylthio) benzoic acid (4-MTBA), 3-(methylsulfanyl) propanoic acid (MPA) and terephthalic acid (TPA), in the development of a local cation-tuned reversible single-molecule switch .
- Methods of Application: The study involves the use of these compounds in an electrolyte solution containing metal cations. The conductance ON/OFF ratio of these compounds is observed .
- Results or Outcomes: The study provides insights into the role of localized cations in regulating electron transport at the single-molecule level .
4. Local Cation-Tuned Reversible Single-Molecule Switch
- Application Summary: This study involves the use of similar compounds, such as 4-(methylthio) benzoic acid (4-MTBA), 3-(methylsulfanyl) propanoic acid (MPA) and terephthalic acid (TPA), in the development of a local cation-tuned reversible single-molecule switch .
- Methods of Application: The study involves the use of these compounds in an electrolyte solution containing metal cations. The conductance ON/OFF ratio of these compounds is observed .
- Results or Outcomes: The study provides insights into the role of localized cations in regulating electron transport at the single-molecule level .
Safety And Hazards
properties
IUPAC Name |
3-(methylsulfanylmethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S2/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLIMGSNLSQIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(SC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methylsulfanyl)methyl]-1-benzothiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



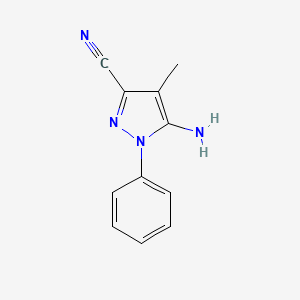
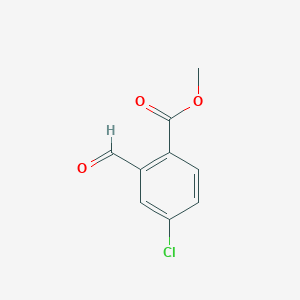
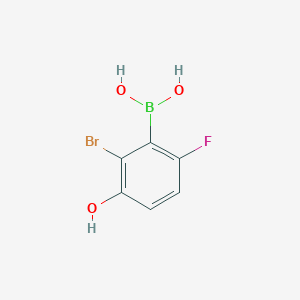
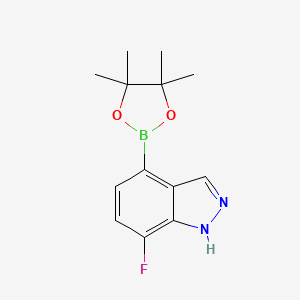
![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)
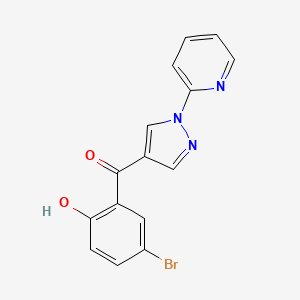
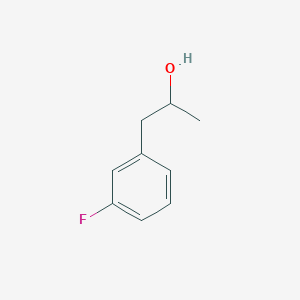
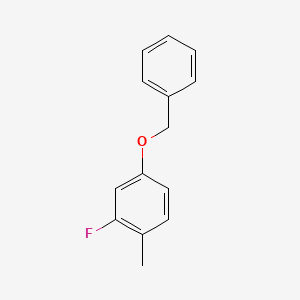
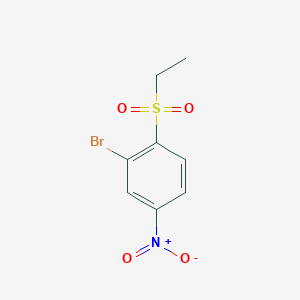
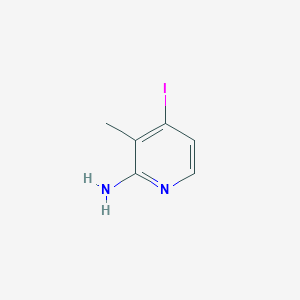
![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
![3-Aminoimidazo[1,5-a]pyridine](/img/structure/B1525934.png)
